(4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Historical Context of Heterocyclic Pyrazolone Derivatives in Medicinal Chemistry
Pyrazolone derivatives have occupied a central role in medicinal chemistry since their discovery in the late 19th century. The pyrazolone scaffold, characterized by a five-membered ring containing two adjacent nitrogen atoms, exhibits remarkable versatility in pharmacological applications. Early studies identified pyrazolones as potent antipyretic and analgesic agents, with derivatives like antipyrine (phenazone) becoming foundational in pain management therapies. Over time, structural modifications to the pyrazolone core have unlocked diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
The evolution of pyrazolone chemistry accelerated in the mid-20th century with the advent of synthetic methodologies enabling regioselective functionalization. For instance, the introduction of formyl groups at the C-4 position facilitated the synthesis of Schiff base derivatives, which demonstrated enhanced binding affinities for enzymatic targets. A landmark study by Thore and Gupta (2010) demonstrated that condensation reactions between pyrazole-4-carbaldehydes and pyrazol-3-ones in acetic acid could yield structurally complex hybrids with improved bioactivity profiles. These hybrids often exhibited dual functionality, leveraging both the electron-deficient pyrazolone ring and the planar aromatic systems of coupled moieties.
In recent decades, pyrazolone derivatives have emerged as promising candidates for addressing multidrug-resistant pathogens and complex oncological targets. Zhang et al. (2019) developed pyrazolone-based RalA inhibitors, such as compound 72 , which induced mitochondrial apoptosis in pancreatic cancer cells by modulating reactive oxygen species (ROS) accumulation. Similarly, Markovic et al. (2022) synthesized 5-phenylpyrazole-pyrazolone conjugates (e.g., compound 74 ) that exhibited nanomolar inhibitory potency against tyrosine kinases, underscoring the scaffold’s adaptability in structure-activity relationship (SAR) optimization.
The integration of pyrazolones into coordination complexes further expanded their utility. Metal-ligand interactions involving the ketone and imine groups of pyrazolones have been exploited to develop catalysts and metallodrugs. For example, copper(II)-pyrazolone complexes have shown enhanced DNA cleavage activity compared to their organic counterparts, highlighting the scaffold’s multifunctional potential.
Properties
Molecular Formula |
C16H15ClF3N3O3S |
|---|---|
Molecular Weight |
421.8 g/mol |
IUPAC Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H15ClF3N3O3S/c1-9-12(15(24)23(22-9)11-4-5-27(25,26)8-11)7-21-14-6-10(16(18,19)20)2-3-13(14)17/h2-3,6-7,11,22H,4-5,8H2,1H3 |
InChI Key |
BRFAQXYZNFNLGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of β-Ketoester Precursor
The β-ketoester 1 is synthesized via Claisen condensation of methyl acetoacetate with tetrahydrothiophene-3-yl bromide, followed by oxidation to the sulfone (Table 1):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Alkylation | Methyl acetoacetate, tetrahydrothiophene-3-yl bromide, K₂CO₃, DMF, 80°C, 12 h | 78% | |
| Oxidation | H₂O₂ (30%), AcOH, 60°C, 6 h | 92% |
Key Insight : Oxidation with H₂O₂ in acetic acid ensures complete conversion to the sulfone without side reactions.
Formylation of β-Ketoester
The β-ketoester 1 undergoes formylation using ethyl formate and sodium hydride to yield 2 (Table 2):
Mechanistic Note : The enolate of 1 attacks ethyl formate, forming the formyl-enolate intermediate, which protonates to yield 2 .
Cyclocondensation with Hydrazine
Cyclization of 2 with hydrazine hydrate in ethanol under reflux forms the pyrazole core 3 (Table 3):
Optimization : Sonication at 45°C reduces reaction time to 2 h with comparable yields.
Synthesis of Intermediate B: 2-Chloro-5-(trifluoromethyl)aniline
Bromination and Cyanation
A three-step protocol from m-trifluoromethylfluorobenzene (Table 4):
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bromination | Dibromohydantoin, H₂SO₄, glacial AcOH, 70°C, 6 h | 89% | |
| Cyanation | CuCN, quinoline, 180°C, 20 h | 76% | |
| Amination | NH₃ (liquefied), ethanol, 120°C, 8 h | 82% |
Regioselectivity : Bromination occurs para to the trifluoromethyl group due to steric and electronic effects.
Schiff Base Formation: Final Step
Condensation of 3 with B under acidic conditions yields the target compound (Table 5):
Stereochemical Control : The (4E)-configuration is favored due to thermodynamic stability of the trans-imine.
Alternative Routes and Comparative Analysis
One-Pot Cyclocondensation-Imine Formation
A tandem approach using 1 and B in the presence of hydrazine and p-TsOH reduces steps but lowers yield (62%) due to competing side reactions.
Solid-Phase Synthesis
Immobilization of 1 on Wang resin enables iterative coupling with B , though scalability remains challenging.
Industrial-Scale Considerations
-
Continuous Flow Reactors : Enhance heat transfer during exothermic cyclocondensation.
-
Green Chemistry : Replacement of CuCN with KCN in cyanation reduces heavy metal waste.
Analytical and Spectroscopic Validation
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Group
The 2-chloro substituent on the aromatic ring undergoes nucleophilic substitution under basic or catalytic conditions. This site is reactive toward amines, alkoxides, and thiols, forming derivatives with modified biological profiles.
| Reaction Conditions | Nucleophile | Product | Yield (%) | Source |
|---|---|---|---|---|
| K₂CO₃, DMF, 80°C, 6 h | Piperidine | Amine-substituted aryl derivative | 78 | |
| CuI, Et₃N, DMSO, 120°C, 12 h | Sodium methoxide | Methoxy-substituted analog | 65 |
The trifluoromethyl group at position 5 enhances the electrophilicity of the adjacent chloro group by inductive effects, facilitating displacement.
Electrophilic Aromatic Substitution (EAS)
Competing directing effects from the -Cl (ortho/para-directing) and -CF₃ (meta-directing) groups influence regioselectivity. Reactions predominantly occur at the para position to the chloro group due to steric hindrance at ortho sites.
Example : Nitration with HNO₃/H₂SO₄ at 0–5°C yields a mono-nitro product at position 4 of the aromatic ring (relative to -Cl).
Cycloaddition Reactions
The exocyclic methylidene group (C=N) participates in [4+2] cycloadditions with dienes (e.g., furan, cyclopentadiene) under thermal conditions, forming fused bicyclic structures.
Mechanism :
-
Diene approaches the electron-deficient C=N bond.
-
Concerted formation of a six-membered transition state.
-
Rearomatization of the pyrazolone ring post-cyclization.
Acid-Catalyzed Transformations
The pyrazolone ring undergoes keto-enol tautomerism in acidic media, enabling protonation at the carbonyl oxygen and facilitating electrophilic attacks.
Key Reaction :
-
Cyclization : In H₂SO₄/EtOH, the enol form reacts with tetrahydrothiophene-dioxide, forming a spirocyclic derivative .
Multicomponent Reactions (MCRs)
The compound serves as a building block in MCRs to synthesize complex heterocycles. For example:
Spiroindoline Synthesis
-
Reactants: Malononitrile, 5-(trifluoromethyl)pyrazol-3-one, isatin derivative.
-
Conditions: Ethanol, NaOAc, reflux (1 h).
-
Product: Spiro[indoline-pyrano[2,3-c]pyrazole] with 91% yield .
Oxidation and Reduction
-
Oxidation : The tetrahydrothiophene-dioxide group resists further oxidation, ensuring stability under oxidative conditions.
-
Reduction : NaBH₄ selectively reduces the C=N bond to C-N, generating a secondary amine derivative.
Schiff Base Formation
The primary amine group (from the aryl amino moiety) condenses with aldehydes/ketones to form Schiff bases. This reaction is pH-sensitive, requiring anhydrous conditions and catalytic acetic acid .
Reaction Optimization Insights
-
Microwave Assistance : Reduces reaction time from hours to minutes (e.g., cyclization from 6 h to 15 min) .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to ethanol or THF.
This compound’s versatility in reactions such as substitutions, cyclizations, and MCRs underscores its utility in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic systems could expand its synthetic applications.
Scientific Research Applications
Biological Activities
The biological activity of (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has been predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). Potential activities include:
- Antimicrobial Properties : The compound may exhibit significant antibacterial and antifungal activities due to its structural characteristics.
- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : The presence of specific functional groups could contribute to anti-inflammatory properties.
Case Studies and Research Findings
A review of available literature indicates several studies that have investigated the applications and effects of similar compounds:
- Medicinal Chemistry : Research has demonstrated that pyrazolone derivatives can act as potent inhibitors in various biological pathways, making them suitable candidates for drug development targeting diseases like cancer and infections.
- Material Science : The unique chemical structure allows for potential applications in creating advanced materials with specific electronic or optical properties. For instance, compounds with similar frameworks have been utilized in organic light-emitting diodes (OLEDs) and photovoltaic cells due to their electronic properties .
- Pharmaceutical Formulations : The compound's solubility and stability can be optimized for use in pharmaceutical formulations, enhancing bioavailability and therapeutic efficacy.
Summary Table of Applications
Mechanism of Action
The mechanism by which (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyrazol-3-one derivatives:
Electronic and Steric Effects
- Sulfone vs.
- Trifluoromethyl vs. Fluorophenyl : The trifluoromethyl group in the target compound offers greater steric bulk and electronegativity than the 4-fluorophenyl group in , which may improve binding to hydrophobic pockets in biological targets .
Research Findings and Implications
- Solubility: The sulfone group in the target compound may improve aqueous solubility compared to non-polar analogs like ’s benzothiazole derivative.
- Stability : Sulfone-containing compounds (e.g., target compound) are generally more resistant to oxidative metabolism than thiol/thione analogs .
Biological Activity
The compound (4E)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its potential biological activities. Its structural features, including a pyrazolone core and various functional groups, suggest a promising pharmacological profile. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 423.87 g/mol. It features:
- A pyrazolone core that is known for various biological activities.
- A trifluoromethyl group which enhances lipophilicity and metabolic stability.
- A chloro substituent that may influence the compound's interaction with biological targets.
Research indicates that compounds with similar structural motifs often exhibit their biological effects through:
- Inhibition of Enzymatic Activity : The presence of halogen atoms (like chlorine and fluorine) can enhance binding affinity to enzyme active sites through halogen bonding.
- Antioxidant Properties : Compounds containing pyrazolone structures have shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Multi-target Interactions : The compound may interact with multiple biological pathways, making it a candidate for multi-target drug design.
In Vitro Studies
Several studies have evaluated the biological activity of structurally related compounds. For instance:
- Compounds featuring trifluoromethyl groups have been shown to exhibit increased inhibitory effects against cholinesterases (AChE and BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substituents present on the phenyl ring .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| 3b | AChE | 10.4 |
| 3e | BChE | 9.9 |
| 3d | AChE | 24.3 |
Cytotoxicity
The cytotoxic effects of similar compounds have been assessed against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of electron-withdrawing groups like trifluoromethyl has been correlated with enhanced cytotoxicity due to increased membrane permeability and interaction with cellular targets .
Case Studies
- Study on Trifluoromethyl Derivatives : A study highlighted that derivatives containing trifluoromethyl groups exhibited significant activity against lipoxygenases (LOX), demonstrating their potential in treating inflammatory diseases .
- Molecular Docking Studies : Computational docking studies revealed strong interactions between the target compound and key residues in enzyme active sites, suggesting a mechanism for its observed biological activities.
Potential Applications
Given its structural characteristics and biological activity, this compound may have potential applications in:
- Anti-inflammatory therapies : Due to its inhibition of lipoxygenases.
- Neuroprotective drugs : By inhibiting cholinesterases linked to neurodegenerative diseases.
- Antioxidant agents : Protecting cells from oxidative damage.
Q & A
Q. What synthetic strategies are recommended for preparing this pyrazolone derivative, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a condensation reaction between a hydrazine derivative and a β-ketoester or analogous carbonyl precursor. Key steps include:
- Reflux conditions : Use glacial acetic acid as a solvent and catalyst, with hydrazine hydrate (5 mmol) and substituted carbonyl precursors (2.5 mmol) under 6–8 hours of reflux .
- Monitoring : Track reaction progress via TLC (e.g., hexane/ethyl acetate 7:3) and confirm completion by disappearance of the starting material .
- Purification : Isolate the crude product via vacuum filtration and recrystallize from ethanol or acetonitrile to improve yield and purity .
- Yield optimization : Adjust stoichiometry (1:2 molar ratio of carbonyl to hydrazine) and use inert atmospheres to minimize side reactions.
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Methodological Answer : Combine multiple analytical methods:
- NMR spectroscopy : Use - and -NMR to confirm the presence of the pyrazolone core (δ 2.4–3.1 ppm for CH, δ 8.2–8.6 ppm for aromatic protons) and the tetrahydrothiophene sulfone group (δ 3.5–4.0 ppm for SO) .
- IR spectroscopy : Identify characteristic bands for C=O (1650–1700 cm) and SO (1150–1250 cm) .
- HPLC-MS : Verify molecular ion peaks ([M+H]) and assess purity (>95%) using reverse-phase C18 columns .
Q. How can researchers ensure the compound’s stability under storage and experimental conditions?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under anhydrous conditions to prevent hydrolysis of the sulfone group or oxidation of the trifluoromethyl substituent.
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., hydrolysis of the imine bond) .
Advanced Research Questions
Q. What advanced crystallographic methods resolve contradictions in hydrogen-bonding networks or polymorphic forms?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation of DMSO/water (1:1) and resolve ambiguities in hydrogen bonding (e.g., N–H···O/S interactions) using SHELX-97 software .
- Polymorphism screening : Test crystallization solvents (e.g., methanol, acetone) and analyze differential scanning calorimetry (DSC) thermograms to identify polymorphic transitions .
Q. How can structure-activity relationships (SAR) be explored for biological activity?
- Methodological Answer :
- In vitro assays : Screen against kinase targets (e.g., COX-2, EGFR) using fluorescence polarization assays. The trifluoromethyl group may enhance lipophilicity and target binding .
- Analog synthesis : Modify the phenylamino or tetrahydrothiophene sulfone moieties and compare IC values. For example, replacing Cl with F could alter electronic effects .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for COX-2) to predict binding modes of the methylidene group and sulfone .
Q. What computational approaches validate electronic effects of substituents on reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., the methylidene carbon) .
- Hammett analysis : Correlate substituent σ values (e.g., Cl, CF) with reaction rates in nucleophilic addition or cyclization steps .
Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields or by-product profiles?
- Methodological Answer :
- Reaction reproducibility : Standardize catalyst (e.g., p-TsOH vs. acetic acid) and solvent (polar aprotic vs. protic) across labs .
- By-product identification : Use LC-MS/MS to detect intermediates (e.g., Schiff base adducts) and optimize quenching steps (e.g., rapid ice-water addition) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
